Fusidic acid sodium

Description

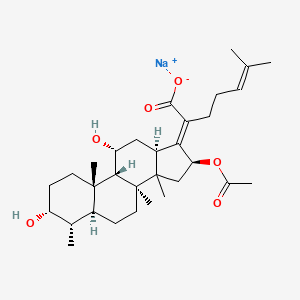

Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H47NaO6 |

|---|---|

Molecular Weight |

538.7 g/mol |

IUPAC Name |

sodium;(2E)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |

InChI |

InChI=1S/C31H48O6.Na/c1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);/q;+1/p-1/b26-20+;/t18-,21-,22-,23+,24+,25-,27-,29-,30-,31?;/m0./s1 |

InChI Key |

HJHVQCXHVMGZNC-SJEUXBRASA-M |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4C3(C[C@@H](/C4=C(\CCC=C(C)C)/C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Canonical SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)[O-])OC(=O)C)C)O)C.[Na+] |

Origin of Product |

United States |

Biosynthesis and Chemical Synthesis of Fusidic Acid Sodium

Biosynthetic Pathways of Fusidic Acid in Fungi

The biosynthesis of fusidic acid in fungi is a complex process involving a series of enzymatic reactions and is encoded by a dedicated set of genes. The primary producer of fusidic acid is the fungus Fusidium coccineum, also known as Acremonium fusidioides. wikipedia.orgresearchgate.net

Precursor Compounds and Enzymatic Steps

The journey to synthesize fusidic acid begins with fundamental precursor molecules and proceeds through a cascade of enzymatic modifications. The pathway shares its initial steps with the biosynthesis of other triterpenes and sterols, such as ergosterol. nih.gov

The key precursor for the fusidane skeleton is (3S)-2,3-oxidosqualene . wikipedia.orgresearchgate.netnih.govnih.gov The biosynthetic pathway can be summarized in the following key enzymatic steps:

Cyclization: An oxidosqualene cyclase (OSC) , homologous to HelA in the helvolic acid pathway, catalyzes the initial cyclization of (3S)-2,3-oxidosqualene. This crucial step forms the tetracyclic triterpene alcohol intermediate, protosta-17(20)Z,24dien-3β-ol . researchgate.netnih.gov

Tailoring Reactions: Following cyclization, the protostadienol undergoes a series of tailoring reactions to form the characteristic fusidane skeleton. These modifications are carried out by a suite of enzymes, including several cytochrome P450s (homologous to HelB1, HelB2, and HelB4), an acetyltransferase (like HelD2), and a short-chain dehydrogenase/reductase (SDR) (like HelC). researchgate.netnih.govnih.gov

Specific Dehydrogenation and Reduction: A key divergence from other related pathways involves the activity of specific SDRs. In the fusidic acid cluster, two SDRs, FusC1 and FusC2 , have been identified. FusC2, a homolog of HelC, catalyzes the dehydrogenation of the 3β-hydroxyl group. Subsequently, FusC1 specifically reduces the 3-keto group to a 3α-hydroxyl group, a characteristic feature of fusidic acid. nih.govnih.govdoaj.org Interestingly, FusC1 and FusC2 exhibit converse stereoselectivity in this 3-ketoreduction. nih.govnih.govdoaj.org

Final Modifications: The final steps to yield fusidic acid involve the action of the P450 enzyme FusB1 and the SDR FusC1 . researchgate.net These enzymes can act independently and without a strict reaction order to complete the synthesis. nih.govdoaj.org

| Enzyme Class | Specific Enzyme(s) | Role in Fusidic Acid Biosynthesis |

| Oxidosqualene Cyclase (OSC) | HelA homologue | Cyclizes (3S)-2,3-oxidosqualene to form the initial tetracyclic intermediate. researchgate.netnih.gov |

| Cytochrome P450s | FusB1, HelB1, HelB2, HelB4 homologues | Catalyze various oxidative modifications on the fusidane skeleton. researchgate.netnih.govnih.gov |

| Short-chain Dehydrogenase/Reductases (SDRs) | FusC1, FusC2 (HelC homologue) | Mediate dehydrogenation and stereospecific reduction of hydroxyl groups. nih.govnih.govdoaj.org |

| Acetyltransferases | HelD2 homologue | Involved in the transfer of acetyl groups during the tailoring process. researchgate.netnih.gov |

Genetic Basis of Biosynthesis

The enzymes responsible for fusidic acid production are encoded by genes organized in a biosynthetic gene cluster (BGC) , often referred to as the 'fus cluster'. nih.govnih.govdoaj.org This physical linkage of genes on the chromosome facilitates their co-regulation and the efficient production of the final compound.

The fusidic acid BGC contains eight physically linked genes. nih.govnih.gov Six of these genes are conserved and show homology to those found in the BGC for helvolic acid, a structurally similar antibiotic. nih.govnih.govdoaj.org The two genes that distinguish the fusidic acid pathway are fusC1 and fusB1. nih.govdoaj.org The introduction of these two genes into a host organism expressing the other six conserved genes from the helvolic acid cluster resulted in the production of fusidic acid. researchgate.netnih.govdoaj.org

Research into the distribution of fusidane-type BGCs across 1,284 fungal genomes has revealed a fascinating evolutionary history shaped by horizontal gene transfer (HGT) . nih.govnih.govoup.com HGT is the movement of genetic material between different species, a process that can lead to the rapid acquisition of new metabolic capabilities. vanderbilt.edunih.gov Phylogenetic analyses indicate that the fusidane BGCs have undergone multiple HGT events, even between distantly related fungal classes such as Eurotiomycetes and Sordariomycetes. nih.govnih.govoup.com This explains why fungi from different taxonomic groups can produce structurally similar compounds like fusidic acid, helvolic acid, and cephalosporin (B10832234) P1. nih.govnih.gov The topological conflict between the gene trees of the BGCs and the species trees of the producing organisms provides strong evidence for this complex evolutionary trajectory. nih.gov

Strain Development and Mutagenesis for Enhanced Production

To improve the yield of fusidic acid for industrial and clinical purposes, researchers have focused on modifying the producing fungus, F. coccineum. One effective technique for strain improvement is mutagenesis .

A notable method employed is atmospheric and room temperature plasma (ARTP) mutagenesis . nih.gov This technology has been successfully used to generate high-yield mutant strains of F. coccineum. nih.gov By analyzing the transcriptome of these high-yield mutants compared to the original strain, researchers found that the entire proposed biosynthetic pathway, from sucrose (B13894) to fusidic acid, was significantly up-regulated at the transcriptional level. nih.gov This confirms that the enhanced production in the mutant strain is a direct result of changes in the expression levels of the biosynthetic genes. nih.gov Such studies not only provide a basis for further molecular modifications to increase yields but also help to confirm the genes involved in the biosynthetic pathway. nih.gov

Chemical Synthesis Approaches for Fusidic Acid Sodium

While fermentation of F. coccineum is the primary source of fusidic acid, chemical synthesis provides an alternative route for its production and for the creation of novel derivatives with potentially improved properties. researchgate.netgoogle.com

Total Synthesis Strategies

The total synthesis of a complex natural product like fusidic acid is a significant challenge in organic chemistry. A formal total synthesis of fusidic acid was first described in the early 1980s. researchgate.netacs.orgacs.org This process involves constructing the intricate tetracyclic steroid core and installing the correct stereochemistry and functional groups from simple starting materials. A key step in a reported formal synthesis involved the boron trifluoride etherate-catalyzed rearrangement of an epoxide intermediate. researchgate.net The complexity and number of steps involved in total synthesis make it a less common approach for commercial production compared to fermentation, but it remains a critical area of research for demonstrating the power of synthetic chemistry and enabling access to unique analogues.

Semisynthesis and Derivatization Routes

Semisynthesis, which starts from the natural fusidic acid molecule and modifies it chemically, is a more practical and widely explored approach for generating new analogues. mdpi.comfrontiersin.orgnih.gov These modifications aim to create derivatives with enhanced activity, a better resistance profile, or a broader spectrum of action. nih.govacs.orgnih.gov

Researchers have systematically explored modifications at various positions on the fusidic acid scaffold:

C-3 Position: The 3-OH group is a common site for modification. Esterification at this position with various aliphatic and aromatic side-chains has been performed to investigate structure-activity relationships. mdpi.com

C-21 Carboxylic Acid: The carboxylic acid group has been replaced with various bioisosteres, leading to derivatives with significantly increased activity against certain pathogens. rsc.orgmdpi.com

Side Chain Modification: The side chain has been altered, for instance, by saturating the C17-C20 double bond or creating cyclic derivatives, to probe the conformational requirements for antibacterial activity. nih.govnih.gov

Amine Analogues: Reductive amination of 3,11-dioxo analogues of fusidic acid has been used to synthesize 3-amino-substituted derivatives, some of which exhibit high activity. mdpi.com

These semisynthetic strategies have yielded novel fusidic acid analogues with improved properties, demonstrating that the natural product scaffold can be successfully re-engineered. nih.govacs.orgnih.gov

Molecular Mechanisms of Action of Fusidic Acid Sodium

Inhibition of Bacterial Protein Synthesis

Fusidic acid's principal antibacterial effect is the cessation of protein elongation. patsnap.com It achieves this by stalling the ribosome, the molecular machine responsible for building proteins, at a critical step. patsnap.com This interference halts the production of essential proteins necessary for bacterial replication and survival. patsnap.compatsnap.com

The antibiotic specifically targets Elongation Factor G (EF-G), a GTPase protein vital for two key stages of protein synthesis: peptide translocation and ribosome recycling. nih.govnih.govpnas.org Fusidic acid does not bind effectively to EF-G in its free state within the cytoplasm. nih.gov Instead, it binds with high affinity only after EF-G has associated with the ribosome. nih.govnih.gov The mechanism involves fusidic acid binding to EF-G after the hydrolysis of Guanosine-5'-triphosphate (GTP) to Guanosine-5'-diphosphate (GDP). wikipedia.org This action traps EF-G on the ribosome, preventing its release and subsequent turnover. patsnap.comuu.se

Fusidic acid stabilizes the EF-G-GDP complex on the ribosome, effectively locking it in place. nih.govnih.gov This prevents the necessary conformational changes that EF-G must undergo to dissociate from the ribosome after completing its function. wikipedia.org Structural studies have revealed that fusidic acid settles into a pocket formed between domains I, II, and III of EF-G, in close proximity to the sarcin-ricin loop (SRL) of the 23S rRNA on the large ribosomal subunit. nih.govresearchgate.net By stalling EF-G on the ribosome, fusidic acid obstructs both the translocation phase of elongation and the subsequent disassembly and recycling of the ribosome once protein synthesis is complete. nih.govnih.govnih.gov Research indicates that the concentration of fusidic acid required to inhibit ribosome recycling is significantly lower—by a factor of up to 1000—than that needed to halt peptide elongation, highlighting ribosome recycling as a particularly sensitive target. nih.gov

| Inhibitory Action | Target State | Consequence | Relative Inhibitory Concentration (K50) |

|---|---|---|---|

| Inhibition of Ribosome Recycling | EF-G-GDP complex on post-termination ribosome | Prevents disassembly of 70S ribosome into subunits | ~0.1 µmol nih.gov |

| Inhibition of Peptide Elongation | EF-G-GDP complex on post-translocation ribosome | Blocks binding of the next aminoacyl-tRNA | ~200 µmol nih.gov |

During protein synthesis, EF-G catalyzes the translocation of peptidyl-tRNA from the aminoacyl (A) site to the peptidyl (P) site on the ribosome. pnas.orgnih.gov By trapping EF-G after this event has occurred, fusidic acid physically blocks the A-site, preventing the binding of the next aminoacyl-tRNA and thus halting further peptide bond formation. nih.gov This leads to an accumulation of incomplete polypeptide chains. patsnap.com

Furthermore, fusidic acid's action profoundly affects ribosome turnover. nih.gov Following the termination of protein synthesis, EF-G, in conjunction with Ribosome Recycling Factor (RRF), is responsible for splitting the 70S ribosome into its 30S and 50S subunits, allowing them to participate in new rounds of translation. nih.govnih.gov Fusidic acid inhibits this disassembly process by locking EF-G onto the post-termination complex, thereby preventing the recycling of ribosomes and further reducing the cell's protein synthesis capacity. nih.govnih.gov

Structural Basis of Fusidic Acid-Target Interactions

The precise interactions between fusidic acid, EF-G, and the ribosome have been elucidated by high-resolution cryo-electron microscopy (cryo-EM) studies. nih.gov These studies have visualized the Staphylococcus aureus ribosome in a state where it is stalled by fusidic acid. nih.govresearchgate.net

The structural data confirm that fusidic acid binds to a pocket on EF-G located between its domains I, II, and III. nih.govresearchgate.net This binding site is adjacent to the sarcin-ricin loop of the 23S rRNA, a critical component of the large ribosomal subunit. nih.gov A recently developed derivative, FA-cyclopentane (FA-CP), was shown to bind in the same location but with additional contacts to EF-G and the 23S rRNA, which may explain its improved activity against certain resistant strains. nih.gov These high-resolution models provide a structural blueprint for the stalled EF-G-ribosome complex, revealing the molecular basis for the inhibition of EF-G release. nih.govresearchgate.net

| Complex | Organism | Method | Resolution | Key Finding |

|---|---|---|---|---|

| S. aureus 70S Ribosome + EF-G + Fusidic Acid | Staphylococcus aureus | Cryo-EM | 2.5 Å nih.govresearchgate.net | FA binds in a pocket between EF-G domains I, II, and III, near the 23S rRNA sarcin-ricin loop. nih.govresearchgate.net |

| S. aureus 70S Ribosome + EF-G + FA-Cyclopentane | Staphylococcus aureus | Cryo-EM | 2.0 Å nih.govresearchgate.net | FA-CP binds in the same position as FA but makes additional contacts, suggesting higher-affinity binding. nih.gov |

Potential Secondary Targets or Pathways

While the primary mechanism of fusidic acid is the inhibition of EF-G, research has identified other interactions and potential secondary effects.

Ribosomal Protein L6 Interaction : Resistance to fusidic acid can arise from mutations in the fusE gene, which encodes the ribosomal protein L6. uu.se This protein is located in the region where EF-G binds to the ribosome, suggesting that L6 is involved in the interaction between EF-G and the ribosome and can influence the binding or action of fusidic acid. uu.se

Chloramphenicol (B1208) Acetyltransferase Inhibition : Fusidic acid can act as a competitive inhibitor of the type I variant of Chloramphenicol Acetyltransferase (CAT), an enzyme that typically confers resistance to the antibiotic chloramphenicol. drugbank.comnih.govnih.gov The mechanism of this interaction is not enzymatic modification of fusidic acid, but rather sequestration. asm.org The CAT enzyme binds fusidic acid, effectively reducing its availability to bind to its primary target, EF-G. nih.govasm.org

Uncoupling of Oxidative Phosphorylation : While some compounds with steroidal structures and acidic properties can act as uncouplers of oxidative phosphorylation by disrupting proton gradients across mitochondrial membranes, this is not considered a primary or well-established secondary antibacterial mechanism of fusidic acid. nih.govnih.gov The core antibacterial activity is firmly attributed to the inhibition of protein synthesis.

Mechanisms of Resistance to Fusidic Acid Sodium

Chromosomal Resistance Mechanisms

Chromosomal resistance to fusidic acid arises from spontaneous mutations in the bacterial genome. These mutations typically involve the direct target of the antibiotic, elongation factor G (EF-G), or components of the ribosome that interact with it. nih.govasm.org

The most well-characterized mechanism of chromosomal resistance involves mutations within the fusA gene, which encodes elongation factor G (EF-G). oup.comasm.orgasm.org EF-G is a crucial enzyme for protein synthesis, facilitating the translocation of the ribosome along the messenger RNA (mRNA). asm.org Fusidic acid functions by binding to the EF-G-ribosome complex, stalling protein synthesis. asm.orgbrieflands.com

Mutations in fusA lead to amino acid substitutions in the EF-G protein, which can reduce the binding affinity of fusidic acid to its target. asm.orgbrieflands.com These mutations are often located in structural domains I, III, and V of EF-G. nih.govnih.gov Over 30 different amino acid substitutions in EF-G have been identified that confer fusidic acid resistance in S. aureus. nih.gov The level of resistance can vary depending on the specific mutation, with some substitutions conferring high-level resistance (Minimum Inhibitory Concentration [MIC] ≥128 µg/ml) and others resulting in lower-level resistance. nih.govasm.org For instance, mutations such as H457Y and L461K have been shown to lead to high levels of resistance. nih.gov In some cases, multiple mutations within the same fusA gene have been observed in clinical isolates, suggesting successive rounds of selection. nih.gov

Certain mutations in domain V of EF-G are associated with a small-colony variant (SCV) phenotype, a slow-growing subpopulation of bacteria that can contribute to persistent infections. nih.govasm.orgnih.gov

**Table 1: Examples of fusA Gene Mutations Conferring Fusidic Acid Resistance in *S. aureus***

| Mutation (Amino Acid Substitution) | EF-G Domain | Associated Resistance Level | Reference |

|---|---|---|---|

| L461K | III | High | nih.gov |

| H457Y | III | High/Intermediate | nih.govnih.gov |

| P406L | III | Low | nih.govnih.gov |

| L461S | III | Not specified | nih.gov |

| R76C | I | Not specified | nih.gov |

| E444K/V | III | Not specified | nih.gov |

A secondary chromosomal resistance mechanism involves mutations in the rplF gene, which encodes the 50S ribosomal protein L6. nih.govmcmaster.ca This class of resistance is designated as FusE. nih.govnih.gov Ribosomal protein L6 is located in a part of the ribosome that interacts with EF-G. asm.orgnih.gov Mutations in rplF, including single nucleotide polymorphisms (SNPs), frameshift mutations, and the introduction of early stop codons, can confer resistance to fusidic acid. mcmaster.ca These mutations likely alter the structure of the ribosome, indirectly affecting the binding of the EF-G-fusidic acid complex. mcmaster.ca Like some fusA mutations, fusE mutations are often associated with the slow-growing small-colony variant (SCV) phenotype. nih.govnih.gov

Studies have demonstrated that specific fusidic acid resistance-conferring mutations, such as P406L and H457Y in EF-G, are associated with a significant fitness cost in S. aureus. nih.gov However, bacteria can evolve to counteract these detrimental effects. One mechanism is the acquisition of secondary, compensatory mutations, often within the same gene (fusA). nih.govnih.gov These second-site mutations can ameliorate the fitness costs associated with the primary resistance mutation, often without losing the resistance phenotype. nih.govnih.gov For example, the S416F substitution in EF-G has been shown to function as a fitness-compensating mutation for the resistance-conferring H457Y mutation in S. aureus. nih.gov This compensatory adaptation is crucial for the stabilization and long-term success of resistant bacteria within a population. nih.gov

Table 2: Fitness Cost Associated with Fusidic Acid Resistance Mutations

| Primary Resistance Mutation | Observed Fitness Cost | Compensatory Mutation | Effect of Compensatory Mutation | Reference |

|---|---|---|---|---|

| P406L in EF-G | Reduced growth, decreased coagulase activity, impaired competition | A67T in EF-G | No significant impact on fitness in vitro | nih.gov |

| H457Y in EF-G | Reduced growth, decreased coagulase activity, impaired competition | S416F in EF-G | Ameliorates the fitness cost | nih.gov |

Plasmid-Mediated and Mobile Genetic Element Resistance Mechanisms

Beyond chromosomal mutations, a prevalent mechanism for fusidic acid resistance is the acquisition of specific resistance genes carried on mobile genetic elements (MGEs). oup.comnih.gov This horizontal gene transfer allows for the rapid spread of resistance among bacterial populations.

The most common form of acquired resistance is mediated by a family of proteins that includes FusB, FusC, and FusD. nih.govasm.org These proteins are structurally related, with FusC and FusD sharing approximately 45% amino acid identity with FusB. asm.orgresearchgate.net Unlike chromosomal mutations that alter the drug's target, these proteins act by protecting the target. asm.orgnih.gov

The fusB, fusC, and fusD genes encode proteins that bind to EF-G. asm.orgresearchgate.net Time-resolved cryo-electron microscopy has revealed that the FusB protein acts like a "molecular crowbar." sciencedaily.comeurekalert.org When fusidic acid traps EF-G on the ribosome, FusB binds to this stalled complex. researchgate.netnih.gov This binding induces significant conformational changes in EF-G, breaking its interactions with the ribosome, tRNA, and mRNA. nih.gov This action effectively dislodges the EF-G-fusidic acid complex from the ribosome, allowing protein synthesis to resume. researchgate.netnih.gov The resistance conferred by these proteins is typically low-level (MICs often ranging from 4 to 32 µg/ml). nih.govresearchgate.netnih.gov

fusB was the first of these determinants to be identified and is frequently found in S. aureus and S. lugdunensis. oup.comasm.org

fusC has been detected in S. aureus clinical strains that lack fusB or fusA mutations, as well as in S. intermedius. asm.orgresearchgate.net

fusD is considered an intrinsic resistance factor in Staphylococcus saprophyticus. nih.govasm.org

Table 3: Characteristics of FusB-Family Resistance Proteins

| Resistance Gene | Protein Product | Mechanism of Action | Commonly Found In | Reference |

|---|---|---|---|---|

| fusB | FusB | Target protection; dislodges EF-G-fusidic acid complex from the ribosome | S. aureus, S. lugdunensis | oup.comasm.orgasm.org |

| fusC | FusC | Target protection; homologous to FusB | S. aureus, S. intermedius | asm.orgnih.gov |

| fusD | FusD | Target protection; homologous to FusB | S. saprophyticus (intrinsic) | nih.govasm.org |

The genes encoding FusB-family proteins are highly mobile, facilitating their spread. The fusB gene is frequently located on plasmids, such as the ~21-kb plasmid pUB101, which can also carry genes for resistance to other substances like penicillin and cadmium. oup.comasm.org However, fusB has also been found integrated into the chromosome within genomic islands. asm.orgnih.gov

Similarly, the fusC gene is often found integrated into a mobile genetic element known as a staphylococcal cassette chromosome (SCC) element. nih.gov The dissemination of these genes on various MGEs is a primary driver of the increasing prevalence of fusidic acid resistance observed in staphylococci, including both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus and coagulase-negative staphylococci like S. epidermidis. nih.govnih.govnih.gov

Development of In Vitro Resistance and Mutant Selection

The development of resistance to fusidic acid sodium in vitro is a complex process influenced by selective pressure, mutation frequency, and the emergence of specific mutant phenotypes such as slow-growing mutants and small colony variants (SCVs).

Frequency of Mutation The frequency at which resistant mutants arise is highly dependent on the concentration of fusidic acid used for selection. At therapeutic concentrations (e.g., 15 to 30 mg/L), the frequency of mutation in Staphylococcus aureus is often undetectable, at less than 10-11. nih.govoup.com However, at lower concentrations that are 2 to 16 times the Minimum Inhibitory Concentration (MIC), mutation frequencies can range from 10-6 to 10-8. researchgate.netnih.gov Studies have shown that while mutants resistant to rifampicin (B610482) arise at a frequency of approximately 10-8, those resistant to fusidic acid at expected serum concentrations are often not detected. nih.govoup.comresearchgate.net The presence of substances like salicylate (B1505791) has been shown to increase the mutation frequency for fusidic acid resistance in S. aureus. microbiologyresearch.org

| Selection Condition | Organism | Frequency of Resistant Mutants | Reference(s) |

| Fusidic acid (15 or 30 mg/L) | S. aureus | <10-11 | nih.gov, oup.com |

| Rifampicin (1 or 16 mg/L) | S. aureus | ~10-8 | nih.gov, oup.com |

| Fusidic acid (2x MIC) | S. aureus | 7.8 × 10−7 to 1.1 × 10−6 | nih.gov |

| Fusidic acid (4x MIC) | S. aureus | 4.1 × 10−7 to 4.6 × 10−7 | nih.gov |

| Fusidic acid + Rifampicin | S. aureus | <10-11 | nih.gov, oup.com |

Slow-Growing Mutants and Small Colony Variants (SCVs) A significant aspect of in vitro resistance development is the selection of slow-growing mutants, particularly SCVs. SCVs are a subpopulation of bacteria characterized by slow growth, atypical colony morphology, and altered metabolic pathways. nih.govnih.gov Resistance to fusidic acid is frequently linked to the SCV phenotype in S. aureus. nih.govresearchgate.net

These fusidic acid-resistant SCVs can be categorized into distinct genetic classes:

FusA-SCVs : These variants possess mutations in the fusA gene, which encodes the antibiotic's target, elongation factor G (EF-G). nih.govnih.gov The mutations are often located in different structural domains (primarily domain V, but also I and III) of EF-G compared to classic fusidic acid-resistant mutants. nih.govnih.gov A key characteristic of FusA-SCVs is their auxotrophy for hemin (B1673052), a compound essential for the electron transport chain. nih.govresearchgate.net

FusE Mutants : This class of SCVs carries mutations in the rplF gene, which codes for ribosomal protein L6. nih.govnih.gov FusE mutants are genetically complex and can be divided into subgroups. nih.govplos.org Depending on the specific mutations, which may involve additional genes related to biosynthesis, these mutants exhibit auxotrophy for either hemin or menadione. nih.govnih.govplos.org

Interestingly, the selection pressure for these resistant SCVs is not limited to fusidic acid alone. Mutants selected for reduced susceptibility to aminoglycosides can also exhibit resistance to fusidic acid, and conversely, mutants selected for fusidic acid resistance can be SCVs. nih.govresearchgate.netplos.org This implies that fusidic acid resistance might be inadvertently selected by other classes of antibiotics. nih.gov

Molecular Epidemiology of Resistance Determinants

The prevalence of different genetic determinants for fusidic acid resistance varies significantly with geographical location and the specific bacterial lineage. The primary mechanisms involve mutations in the chromosomal fusA gene or the acquisition of plasmid-mediated resistance genes, most notably fusB and fusC. nih.govnih.gov

fusA Mutations : These mutations alter the drug's target site, EF-G, and are found across diverse phylogenetic types of S. aureus. nih.govnih.gov They are a common cause of resistance and are often associated with high-level resistance (MIC ≥128 µg/ml). nih.govkarger.com For instance, in a study of fusidic acid-resistant methicillin-resistant S. aureus (MRSA), 84% of isolates had fusA mutations, whereas they were found in only a small fraction of methicillin-susceptible S. aureus (MSSA) isolates. nih.gov

fusB Gene : The fusB gene, often located on plasmids, confers resistance by protecting EF-G from the antibiotic. nih.govnih.govsciencedaily.com Its prevalence can be lineage-specific. Studies have shown fusB to be prevalent in MSSA isolates (58% in one study) but absent in the MRSA isolates examined. nih.gov In contrast, analysis of bacteremia isolates showed that the FusB class was predominantly found in closely related phylogenetic types. nih.gov The fusB determinant has also been identified in other staphylococcal species, such as S. lugdunensis. nih.gov

fusC Gene : This gene is a homolog of fusB and also provides resistance via target protection. nih.gov The prevalence of fusC shows significant geographical and clonal variation. In a study of Danish patients with atopic dermatitis, fusC was the predominant mechanism of resistance (57%), and all isolates of the ST1 lineage carried this gene. nih.gov Similarly, a study in Kuwait found fusC to be the dominant determinant in MRSA, present in 81.4% of isolates from diverse genetic backgrounds. karger.com In Taiwan, fusC was also more prevalent among FA-resistant MRSA isolates. karger.com Both fusB and fusC are typically associated with low-level resistance (MICs ranging from 4 to 32 µg/ml). nih.gov

The distribution of these determinants highlights different epidemiological patterns. While resistance due to fusA mutations can arise independently in various lineages, resistance mediated by fusB and fusC is often subject to clonal spread and horizontal gene transfer, leading to distinct geographical and lineage-specific prevalence rates. nih.govnih.govnih.gov

| Resistance Determinant | Location | Prevalence Variation | Associated Lineages/Species | Reference(s) |

| fusA mutations | Chromosome | Distributed among diverse phylogenetic types. High prevalence in MRSA in some studies. | MRSA, MSSA | nih.gov, nih.gov |

| fusB | Plasmid / Chromosome | Prevalent in MSSA in some studies; found in closely related types in others. | MSSA, S. lugdunensis | nih.gov, nih.gov, nih.gov |

| fusC | Plasmid / Chromosome | Dominant in MRSA in studies from Kuwait and Denmark; found in diverse genetic backgrounds. | MRSA (ST1 lineage), MSSA | nih.gov, nih.gov, karger.com |

Mechanisms of Cross-Resistance and Co-Resistance with Other Antibiotics

While fusidic acid possesses a unique mechanism of action that generally limits cross-resistance with other antibiotic classes, certain interactions and resistance mechanisms can lead to cross-resistance or co-resistance. frontiersin.org

Antagonism with Quinolones A notable interaction is the in vitro antagonism observed between fusidic acid and quinolone antibiotics. nih.gov Studies have demonstrated this antagonistic effect with various quinolones, including ciprofloxacin (B1669076), levofloxacin, ofloxacin, and moxifloxacin, against staphylococcal strains. nih.govresearchgate.net The clinical implication is that the combination of fusidic acid and quinolones should be approached with caution, as the efficacy of both drugs may be reduced. nih.govresearchgate.net

Interaction with Rifampicin The relationship between fusidic acid and rifampicin is one of synergy and prevention of resistance rather than co-resistance. oup.com Due to the relatively high frequency of spontaneous mutations leading to rifampicin resistance, it is often combined with other agents. nih.govoup.com When used together, fusidic acid and rifampicin can prevent the emergence of resistant mutants of S. aureus. nih.govoup.com Time-kill studies have demonstrated synergy between the two drugs against both coagulase-positive and coagulase-negative staphylococci. nih.govasm.org This combination is often used clinically to treat serious MRSA infections. oup.comnps.org.au

Cross-Resistance with Other Antibiotics

Aminoglycosides : As mentioned previously, a link exists between resistance to fusidic acid and aminoglycosides. A subset of mutants selected for reduced susceptibility to aminoglycosides, such as kanamycin, also display the SCV phenotype and are resistant to fusidic acid. nih.govplos.org This suggests a shared resistance pathway or a common selective pressure leading to a resistant phenotype.

Cephalosporin (B10832234) P1 : Cross-resistance has been demonstrated between fusidic acid and cephalosporin P1, a structurally related antibiotic. oup.com Mutations in the fusA gene selected by one drug conferred cross-resistance to the other. Furthermore, the plasmid pUB101, which carries the fusB resistance gene, confers resistance to both fusidic acid and cephalosporin P1 in S. aureus. oup.com

Pre Clinical Pharmacokinetics and Pharmacodynamics of Fusidic Acid Sodium

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models and In Vitro Systems

The pre-clinical evaluation of a drug's ADME profile is fundamental to understanding its disposition within a biological system. For fusidic acid sodium, studies in various animal models and in vitro systems have characterized its journey from absorption to excretion.

In vitro studies have been crucial in elucidating the permeability characteristics of fusidic acid and its interaction with cellular transport systems. Research using transfected Madin-Darby Canine Kidney (MDCK) cells has shown that fusidic acid is an inhibitor of Breast Cancer Resistance Protein (BCRP) and Organic Anion Transporting Polypeptide 1B1 (OATP1B1), but not P-glycoprotein (P-gp). nih.gov In these overexpressing cell systems, fusidic acid demonstrated inhibitory effects on BCRP-mediated efflux and OATP1B1-mediated uptake of various statins. nih.govdrugbank.com

The permeability of fusidic acid across skin has also been a subject of investigation. Studies using in vitro penetration chambers with human skin have revealed that the stratum corneum acts as a significant barrier to penetration in normal, intact skin. nih.gov However, when the horny layer is damaged, such as by tape stripping to simulate atopic dermatitis skin, the permeability of fusidic acid is significantly increased. nih.govnih.gov This suggests that the drug's penetration is highly dependent on the integrity of the skin barrier, allowing it to reach higher, antimicrobial concentrations in areas where the barrier is compromised. nih.gov The development of nanocrystal formulations of fusidic acid has been shown to enhance its dermal deposition by increasing saturation solubility, which in turn improves skin penetration. nih.govmdpi.comresearchgate.net

Table 1: In Vitro Inhibition of Membrane Transporters by Fusidic Acid

| Transporter | Substrate Used in Assay | Cell System | Inhibitory Effect of Fusidic Acid | IC₅₀ Range (µM) | Source |

|---|---|---|---|---|---|

| BCRP | Prazosin, Statins | MDCK-BCRP | Inhibited | ~50 - 110 | nih.gov |

| OATP1B1 | Statins | OATP1B1-overexpressing cells | Inhibited | ~4 - 35 | nih.gov |

| P-gp | Labetalol | MDCK-MDR1 | Not Inhibited | N/A | nih.gov |

Fusidic acid demonstrates favorable penetration into a variety of tissues, a critical attribute for treating localized infections. Despite being highly protein-bound (91-98%), it achieves effective concentrations in sites such as skin blisters, burns, and infected bone and joint tissues. nih.gov Analysis of its pharmacokinetics in a 2-compartment model indicated that approximately half of the fusidic acid in the body resides in the peripheral compartment, and its high lipid solubility facilitates wide distribution into body tissues once it is outside the circulation. psu.edu Furthermore, fusidic acid has been shown to penetrate macrophages and inhibit the growth of staphylococci within these cells. nih.gov

Animal models provide further insight into its distribution. In laboratory animals, subcutaneous administration to rats resulted in a serum profile similar to that observed in humans. nih.gov Studies in mice using C-3 alkyl ester prodrugs of fusidic acid demonstrated improved tissue distribution compared to the parent drug. nih.gov This extensive tissue distribution is vital for its efficacy in treating deep-seated infections, including chronic bone and joint infections. nih.gov

The metabolism of fusidic acid is extensive, occurring primarily through phase 1 and, to a lesser extent, phase 2 reactions. nih.govdrugbank.com In vitro studies using human liver microsomes (HLM) and recombinant human enzymes have identified the primary metabolic pathways. nih.gov

Reaction phenotyping has shown that cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, are the main drivers of its phase 1 metabolism. nih.gov Among the UDP-glucuronosyltransferases (UGTs) tested, UGT1A1 was identified as contributing to its phase 2 metabolism. nih.govdrugbank.com

Several metabolites of fusidic acid have been identified. nih.govnih.gov These include:

Dicarboxylic acid derivatives drugbank.com

3-keto fusidic acid drugbank.com

Hydroxy fusidic acid drugbank.com

Glucuronide fusidic acid drugbank.com

A glycol metabolite drugbank.com

In rodents, fusidic acid is rapidly metabolized to its C-3 epimer, 3-epifusidic acid, which exhibits significantly lower antimycobacterial activity. nih.gov Microbial biotransformation studies have also identified other derivatives, such as 3-keto-isocephalosporin P1 and 3-keto-cephalosporin P1, which are structurally related to fusidic acid. nih.gov At least three of the seven identified metabolites possess some antimicrobial activity, though it is less potent than that of the parent compound. nih.gov

Table 2: Enzymes Involved in Fusidic Acid Metabolism

| Enzyme Family | Specific Isoform | Role in Metabolism | Source |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP3A4 | Primary metabolic pathway (Phase 1) | nih.govdrugbank.com |

| CYP3A5 | Contributes to metabolism (Phase 1) | nih.gov | |

| UDP-glucuronosyltransferase (UGT) | UGT1A1 | Contributes to metabolism (Phase 2) | nih.govdrugbank.com |

Fusidic acid is eliminated almost entirely through non-renal pathways. nih.gov The primary route of excretion is via the bile, largely in the form of metabolites. nih.govherts.ac.uk

A notable characteristic of fusidic acid's pharmacokinetics is the autoinhibition of its own clearance. nih.govresearchgate.net Population pharmacokinetic modeling has revealed that large initial doses can inhibit its clearance, a feature that supports the use of front-loaded dosing regimens to achieve effective concentrations more rapidly. nih.govresearchgate.net The mean total clearance was determined to be 1.28 L/h, with a maximum autoinhibition of 71.0%. nih.gov This autoinhibition leads to a greater-than-predicted accumulation of the drug after multiple doses compared to single-dose data. nih.govresearchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in In Vitro and Animal Infection Models

PK/PD modeling is essential for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance. For fusidic acid, such models have integrated data from human pharmacokinetics and in vitro infection models to justify novel dosing strategies. oup.comnih.govoup.com These models have been particularly useful because the pharmacokinetics of fusidic acid in rodents are not predictive of human PK, necessitating the use of advanced in vitro systems like the hollow fiber infection model (HFIM). nih.gov

In vitro time-kill assays characterize the bactericidal or bacteriostatic activity of an antibiotic over time at various concentrations. Studies have demonstrated that fusidic acid is slowly bactericidal against Staphylococcus aureus and produces moderate post-antibiotic effects in vitro. nih.gov

Time-kill studies against various staphylococcal strains have provided detailed insights into its pharmacodynamic properties. For example, against methicillin-resistant S. aureus (MRSA) isolates from cystic fibrosis patients, fusidic acid was potent, with MICs ranging from 0.125 to 0.5 µg/ml. nih.gov In time-kill analyses, fusidic acid demonstrated concentration-dependent activity. biorxiv.org While resistance can emerge, studies have shown that at higher concentrations (e.g., 15 and 30 mg/L), the frequency of resistant mutants becomes undetectable. nih.govresearchgate.net

Table 3: Summary of In Vitro Activity of Fusidic Acid Against Staphylococcus Species

| Bacterial Species | Strain Type | MIC Range (µg/mL) | Pharmacodynamic Observation | Source |

|---|---|---|---|---|

| Staphylococcus aureus | General | 0.03 - 0.50 | Slowly bactericidal with moderate post-antibiotic effect. | nih.govhres.ca |

| Staphylococcus aureus | MRSA (from CF patients) | 0.125 - 0.5 | Potent activity observed in time-kill studies. | nih.gov |

| Staphylococcus aureus | General | MIC₉₀: 0.12 mg/L | Concentration required to block ribosomal recycling is close to the MIC. | nih.gov |

| Staphylococcus epidermidis | General | N/A | Effective against Gram-positive strains in time-kill curve analysis. | biorxiv.org |

Animal Model Efficacy Studies (e.g., murine infection models, limitations of rodent models)

The in vivo efficacy of this compound has been evaluated in various animal models, particularly murine models of infection. These studies provide crucial pre-clinical data on the potential therapeutic effectiveness of the compound.

In a murine model of superficial skin infection using Staphylococcus aureus, topical application of a 2% fusidic acid ointment resulted in a statistically significant reduction in the number of colony-forming units (CFU) per wound compared to a placebo-treated group. oup.com Specifically, the fusidic acid-treated group showed a 1.2 log10 reduction in CFU compared to the untreated group. oup.com Similarly, in a murine skin abscess model, fusidic acid administered intraperitoneally was effective in reducing the size of the skin lesion area caused by S. aureus. nih.gov Another study utilizing a murine wound infection model with a luciferase-expressing methicillin-resistant Staphylococcus aureus (MRSA) strain demonstrated that a novel formulation containing fusidic acid was efficient in eradicating the pathogen from the treated wounds. unit.no

The efficacy of fusidic acid has also been assessed in systemic infections. In an animal model of MRSA endocarditis, fusidic acid monotherapy was associated with treatment failure and the development of resistance in a portion of the animals, particularly those with high bacterial inocula. oup.com However, in a neonatal BALB/c mouse model of endotoxin (B1171834) shock induced by Salmonella enteritidis lipopolysaccharide, pretreatment with sodium fusidate at a dose of 80 mg/kg of body weight significantly increased the survival rate. nih.gov This protective effect was associated with a significant reduction in plasma tumor necrosis factor-alpha levels. nih.gov

It is important to acknowledge the limitations associated with rodent models in the pre-clinical evaluation of fusidic acid. One of the primary limitations is the difference in the pharmacokinetic profile of fusidic acid between rodents and humans. Rodents exhibit poor absorption and a short half-life of the drug, necessitating multiple daily doses to achieve and maintain therapeutic serum levels. nih.gov This rapid metabolism can impact the translation of efficacy data from murine models to clinical settings. nih.gov Furthermore, some studies have shown a discrepancy between in vitro activity and in vivo efficacy in mouse models. For instance, while fusidic acid was effective against Toxoplasma gondii and Listeria monocytogenes in tissue culture, it did not show efficacy in a mouse model of infection with these pathogens.

A derivative of fusidic acid has shown efficacy against a fusidic acid-resistant strain of Staphylococcus aureus in a soft-tissue murine infection model, indicating potential for overcoming resistance.

Establishment of PK/PD Indices for Antimicrobial Activity (e.g., MIC90, MBC)

The establishment of pharmacokinetic/pharmacodynamic (PK/PD) indices is essential for optimizing dosing regimens and predicting the antimicrobial efficacy of an antibiotic. For fusidic acid, the primary PK/PD indices are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key measure of an antibiotic's potency against a specific pathogen. Surveillance studies have consistently demonstrated the potent in vitro activity of fusidic acid against Staphylococcus species.

The action of fusidic acid is primarily bacteriostatic, meaning it inhibits bacterial growth rather than killing the bacteria outright. oup.com However, at higher concentrations, it can exhibit bactericidal activity. oup.com The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. One study reported an MIC of 0.041 ± 0.015 mg/L and an MBC of 0.099 ± 0.038 mg/L for fusidic acid against both methicillin-susceptible and methicillin-resistant S. aureus isolates. oup.com

The table below summarizes the MIC50 and MIC90 values of fusidic acid against Staphylococcus aureus from various studies.

**Table 1: MIC50 and MIC90 Values of Fusidic Acid Against *Staphylococcus aureus***

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Year of Study | Reference |

|---|---|---|---|---|---|

| S. aureus (USA) | 1,804 | 0.12 | 0.12 | 2014 | nih.gov |

| Methicillin-Susceptible S. aureus (MSSA) (USA) | - | 0.12 | 0.12 | 2014 | nih.gov |

| Methicillin-Resistant S. aureus (MRSA) (USA) | - | 0.12 | 0.12 | 2014 | nih.gov |

| S. aureus (USA) | 7,339 | <0.12 | 0.25 | 2008-2009 | nih.gov |

| S. aureus (USA) | - | - | 0.12 | 1997-2006 | nih.gov |

| S. aureus (Canada) | - | - | 0.25 | 1997-2006 | nih.gov |

| S. aureus | - | - | 0.12 | - | nih.gov |

| MRSA | - | - | <0.25 | - | nih.gov |

PK/PD modeling has been utilized to explore optimal dosing strategies for fusidic acid. nih.gov Due to the potential for the emergence of resistance, particularly with monotherapy, front-loaded dosing regimens have been investigated. nih.gov These regimens, which involve a higher initial dose, are designed to rapidly achieve therapeutic concentrations and have been shown in in vitro models to have better activity against MRSA compared to non-front-loaded regimens. nih.gov

Analytical Methodologies for Fusidic Acid Sodium Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic methods are fundamental in separating fusidic acid sodium from impurities, degradation products, and other components within a sample, allowing for precise quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound due to its high resolution, sensitivity, and speed, making it suitable for routine quality control. researchgate.net Reversed-Phase HPLC (RP-HPLC) is the most common mode employed.

Research Findings: Various RP-HPLC methods have been developed and validated for the determination of fusidic acid and its sodium salt in pharmaceutical dosage forms like creams, ointments, and eye drops. biomedpharmajournal.orgbepls.comcrsubscription.com These methods are capable of separating the active ingredient from excipients and degradation products, thus serving as stability-indicating assays. scielo.brscielo.br

A typical RP-HPLC setup involves a C18 or C8 column, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing phosphoric acid or acetic acid to adjust the pH). biomedpharmajournal.orgscielo.broup.com A slightly acidic pH (e.g., 3.3-3.5) ensures that the fusidic acid molecule remains protonated, which is crucial for its retention on the nonpolar stationary phase. biomedpharmajournal.orgoup.com Detection is commonly performed using a UV detector at wavelengths ranging from 204 nm to 240 nm, with 235 nm being frequently cited. biomedpharmajournal.orgbepls.comoup.comresearchgate.net

For instance, one validated stability-indicating RP-LC method uses a C18 column with an isocratic mobile phase of acetonitrile and water (72:28, v/v) adjusted to pH 3.5, with detection at 210 nm. scielo.br This method demonstrated linearity over a concentration range of 5–95 µg/mL, with limits of detection (LOD) and quantification (LOQ) of 0.43 and 1.31 μg/mL, respectively. scielo.br Another study developed an HPLC method using a C18 column with a mobile phase of acetonitrile and water (8:2, v/v) at pH 3.3, detecting fusidic acid at 235 nm. biomedpharmajournal.org This method reported an LOD of 1.33 µg/ml and an LOQ of 4.04 µg/ml. biomedpharmajournal.orgresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, allowing for the identification and characterization of related substances and metabolites. researchgate.netnih.gov One study utilized LC-MS to identify 19 major related substances of fusidic acid, 11 of which were listed in the European Pharmacopoeia. researchgate.net

Table 1: Examples of HPLC Conditions for this compound Analysis

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Supelcosil® LC18™, 3 μm | Basic buffered media (pH 7.25) | Not Specified | UV at 208 nm | researchgate.net |

| Cyanopropyl, 5-microns, 150 mm X 4.6 mm | Acetonitrile-20 mM sodium dihydrogenphosphate (pH 3.50) (39:61, v/v) | Not Specified | UV-Vis at 204 nm | researchgate.net |

| AgilentTM Zorbax Eclipse XDB C18, 5 µm, 250 × 4.6 mm | Acetonitrile and water (72:28, v/v), pH 3.5 with acetic acid | 1.0 mL/min | UV at 210 nm | scielo.br |

| Agilent ZORBAX SB-C18, 5 μm, 4.6 x 250 mm | Acetonitrile: water with 0.001 M acetic acid (8:2, v/v), pH 3.3 | 1.0 mL/min | UV at 235 nm | biomedpharmajournal.org |

| YMC-Pack Pro C18, 3 µm, 150 mm × 4.6 mm | Gradient with Mobile Phase A (Methanol:10 g/L phosphoric acid:water:acetonitrile) and B (Methanol:10 g/L phosphoric acid:water:acetonitrile) | 0.7 mL/min | UV at 235 nm | oup.com |

Thin-Layer Chromatography (TLC) is a valuable and simpler chromatographic technique used for the identification and semi-quantitative analysis of this compound. uspbpep.com It is often employed as a preliminary check for purity or as an identification test.

Research Findings: The European Pharmacopoeia describes a TLC method for the identification of fusidic acid. uspbpep.com This method utilizes a TLC silica (B1680970) gel F254 plate as the stationary phase. uspbpep.com A test solution of the substance is applied to the plate alongside a reference solution of diethanolamine (B148213) fusidate. uspbpep.com The mobile phase consists of a mixture of chloroform, glacial acetic acid, cyclohexane, and methanol (B129727) (80:10:10:2.5 V/V/V/V). uspbpep.com After development over a path of 15 cm and drying, the plate is examined under UV light at 254 nm. uspbpep.com The principal spot in the chromatogram of the test solution should be similar in position and size to that of the reference solution. uspbpep.com

A TLC-densitometric method has also been developed for the simultaneous identification and quantification of fusidic acid and other components in a dermatological ointment. researchgate.net This method used silica gel 60 F254 plates and a mobile phase of n-hexane-ethyl acetate-glacial acetic acid (6:3:1, v/v/v). researchgate.net Densitometric measurements at different wavelengths (240 nm for fusidic acid) allowed for selective quantification. researchgate.net

Table 2: Thin-Layer Chromatography (TLC) System for Fusidic Acid Identification

| Parameter | Specification | Reference |

|---|---|---|

| Stationary Phase | TLC silica gel F254 plate | uspbpep.com |

| Mobile Phase | Chloroform : Glacial acetic acid : Cyclohexane : Methanol (80:10:10:2.5 V/V/V/V) | uspbpep.com |

| Application Volume | 10 µl | uspbpep.com |

| Development Path | 15 cm | uspbpep.com |

| Detection | UV light at 254 nm | uspbpep.com |

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and characterizing its related substances and metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of fusidic acid.

Research Findings: NMR spectroscopy has been instrumental in characterizing metabolites of fusidic acid. In one study, the ¹H-NMR spectrum of a metabolite showed a new singlet at δH 3.9, corresponding to a methylene (B1212753) group carrying an electronegative atom, while the singlet for the Me-27 group present in fusidic acid was absent. researchgate.net This, along with ¹³C-NMR data showing a deshielded C-27 (from δC 25.7 to 68.6), confirmed the structure of the metabolite as 27-hydroxyfusidic acid. researchgate.net The DEPT 135 experiment further supported this by showing an additional methylene carbon compared to the parent fusidic acid. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and its related compounds. When coupled with a separation technique like LC, it becomes a highly specific tool for identifying compounds in complex mixtures.

Research Findings: High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESI-FTMS) has been used to determine the precise molecular formula of fusidic acid metabolites. For example, a metabolite of fusidic acid showed a potassium adduct ion at m/z 571.3030, which corresponded to a molecular formula of [C₃₁H₄₈O₇ + K]⁺, indicating a mono-oxygenation of the parent drug. researchgate.net

LC-MS/MS is widely used for identifying and structurally characterizing related substances and impurities. researchgate.net An electrospray positive ionization source is often used, and the structures are elucidated by analyzing the fragmentation patterns of the parent ions. researchgate.net This approach has successfully identified numerous impurities, including those not previously reported in pharmacopoeias, which is crucial for quality assurance and understanding degradation pathways. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for the quantitative determination of this compound in pharmaceutical preparations.

Research Findings: A straightforward UV spectrophotometric method involves measuring the absorbance at a specific wavelength. For fusidic acid and sodium fusidate, a weak shoulder is present at approximately 228 nm. sci-hub.sersc.org To enhance specificity and overcome interference from excipients, a first-derivative UV spectrophotometric method has been developed. sci-hub.sersc.org This technique discriminates against broad spectral bands from excipients in favor of the narrower bands of the active compound. sci-hub.se The method has been successfully applied to analyze dosage forms with mean recoveries around 100%. sci-hub.sersc.org The linearity for this derivative method has been established in concentration ranges such as 3–40 µg/ml. rsc.org Other studies have utilized wavelengths such as 285 nm for fusidic acid and 290 nm for sodium fusidate for quantification. nih.gov

Microbiological Assays for Susceptibility and Bioactivity Assessment

The evaluation of the antimicrobial activity of this compound relies on a suite of established microbiological assays. These techniques are fundamental for determining the potency of the compound against specific pathogens, monitoring for the emergence of resistance, and understanding its mechanism of action at a cellular level. The primary goals of these assays are to quantify the concentration of this compound required to inhibit or kill bacteria and to assess its effectiveness in various simulated environments.

Minimum Inhibitory Concentration (MIC) and Bactericidal Concentration (MBC) Determination Methods

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are critical metrics for quantifying the in vitro bioactivity of an antimicrobial agent. The MIC is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation. The MBC is the lowest concentration that results in bacterial death.

The determination of MIC and MBC for fusidic acid is essential for establishing its efficacy against target organisms, particularly Staphylococcus aureus. Research has shown that fusidic acid is primarily bacteriostatic but can exhibit bactericidal effects at higher concentrations. oup.com For instance, against both methicillin-susceptible S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), the MIC of fusidic acid was found to be 0.041 ± 0.015 mg/L, with an MBC of 0.099 ± 0.038 mg/L. oup.com The activity of fusidic acid can be influenced by environmental factors such as pH; acidic conditions can reduce the MIC for S. aureus by enhancing the accumulation of the drug within the bacterial cell. researchgate.net

Resistance to fusidic acid is categorized based on MIC values. Low-level resistance is generally considered at MICs less than 8 mg/L, while high-level resistance is associated with MICs greater than 64 mg/L. nih.gov European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints often consider isolates with an MIC of ≤1 μg/ml as susceptible. researchgate.netnih.gov

Interactive Table: MIC and MBC of Fusidic Acid Against Staphylococcus aureus

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Source |

|---|---|---|---|

| Methicillin-Susceptible S. aureus (MSSA) | 0.041 ± 0.015 | 0.099 ± 0.038 | oup.com |

Agar (B569324) Diffusion and Broth Microdilution Techniques

Agar diffusion and broth microdilution are the two most common methods for routine antimicrobial susceptibility testing of fusidic acid. nih.gov Both are standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility. nih.gov

Broth Microdilution: This technique is considered a reference method for determining MIC values. nih.gov It involves preparing a series of two-fold dilutions of fusidic acid in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in a microtiter plate. nih.gov Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is read as the lowest concentration of fusidic acid that shows no visible bacterial growth. nih.gov Studies comparing broth microdilution with other methods have shown excellent intermethod agreement. nih.gov

Agar Diffusion (Disk Diffusion): This method involves placing a paper disk impregnated with a specific amount of fusidic acid (e.g., 5 or 10 μg) onto an agar plate (e.g., Mueller-Hinton agar) that has been uniformly inoculated with the test bacterium. nih.gov As the antibiotic diffuses into the agar, it creates a concentration gradient. After incubation, a circular zone of no growth, known as the zone of inhibition, forms around the disk. The diameter of this zone is measured and correlated with the MIC to determine if the organism is susceptible, intermediate, or resistant. nih.govnih.gov Regression analysis shows a high correlation coefficient (0.90) between agar diffusion and agar dilution results for fusidic acid. nih.gov Proposed interpretive criteria for the 10-μg disk against S. aureus suggest that a zone diameter of ≥22 mm indicates susceptibility (MIC ≤1 μg/ml), while ≤19 mm indicates resistance (MIC ≥4 μg/ml). nih.gov

Interactive Table: Proposed Zone Diameter Breakpoints for Fusidic Acid (10-μg disk) vs. S. aureus

| Category | Zone Diameter (mm) | Corresponding MIC (μg/ml) | Source |

|---|---|---|---|

| Susceptible | ≥22 | ≤1 | nih.gov |

| Intermediate | 20 to 21 | 2 | nih.gov |

Time-Lapse Microscopy for Bacterial Growth Inhibition Studies

Time-lapse microscopy is a powerful analytical methodology used to visualize and quantify the dynamic effects of antimicrobial agents on individual bacterial cells in real-time. biorxiv.org While specific studies focusing solely on fusidic acid using this technique are not detailed in the provided context, its application is implied by mechanistic studies that investigate how antibiotics inhibit bacterial processes. This method facilitates a deeper understanding of an antibiotic's mechanism of action (MoA) by tracking morphological and physiological changes over time. biorxiv.org

The general workflow involves immobilizing bacteria on a semi-solid surface, such as an agarose (B213101) pad, within a microfluidic chamber or a specialized slide that allows for nutrient flow and environmental control. biorxiv.orgnih.gov The bacteria are then treated with the antimicrobial agent, and images are captured at regular intervals using a high-resolution fluorescence microscope. biorxiv.org Fluorescent dyes are often employed to highlight specific cellular components, such as the cell membrane (e.g., FM4-64) and the nucleoid (e.g., SYTO-9), allowing for the observation of changes in cell shape, size, membrane integrity, and DNA condensation or segregation. biorxiv.org

By analyzing the resulting image sequences, researchers can classify the antimicrobial's MoA into broad categories, such as cell envelope disruption, protein synthesis inhibition, or DNA replication interference, based on the specific series of morphological events observed. biorxiv.org For an inhibitor of protein synthesis like fusidic acid, time-lapse imaging could potentially reveal effects such as the cessation of cell elongation and division without immediate lysis, providing visual confirmation of its bacteriostatic action at relevant concentrations. nih.govmedchemexpress.com This technique offers a significant advantage over endpoint assays like MIC determination by providing dynamic information on the kinetics of bacterial inhibition. biorxiv.org

Structural Modifications and Analogues of Fusidic Acid Sodium

Structure-Activity Relationship (SAR) Studies of Fusidic Acid Core

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For fusidic acid, these studies have been crucial in identifying the specific structural components essential for its antibacterial action.

Systematic analysis of the fusidic acid scaffold has revealed that its antimicrobial potency is highly dependent on several key functional groups. The chemical structure of fusidic acid appears to be nearly optimal for its antibacterial activity, with most modifications leading to a decrease in potency. nih.gov

C-21 Carboxylic Acid: The carboxylic acid group at the C-21 position is considered indispensable for the biological activity of fusidic acid. nih.govresearchgate.net Modifications at this site, such as esterification or amide formation, often result in a significant reduction or complete loss of antibacterial efficacy, highlighting its critical role in binding to the target, elongation factor G (EF-G). nih.govnih.gov

Hydrophobic Side Chain at C-20: The long, hydrophobic side chain attached at the C-20 position is another crucial element for maintaining potent antimicrobial activity. nih.govresearchgate.net This lipophilic chain is believed to contribute significantly to the binding affinity of the molecule within the hydrophobic pockets of its target protein.

C-11 and C-3 Hydroxyl Groups: The hydroxyl (OH) groups at positions C-3 and C-11 also play a vital role. The C-11 α-hydroxyl group is considered essential for activity. nih.govresearchgate.net While modifications to both the C-3 and C-11 hydroxyl groups can be detrimental, the C-3 position has shown more tolerance for chemical alterations. nih.govnih.gov In fact, functionalization of the C-3 hydroxyl group has been a successful strategy for creating derivatives with maintained or even enhanced potency. nih.govresearchgate.net For instance, oxidation of the secondary alcohols at C-3 and C-11 to monoketones is more tolerated than modifications to the carboxylic acid, though it still results in a 4- to 8-fold decrease in activity. nih.gov

Preliminary SAR studies have consistently suggested that the combination of the C-21 carboxylic acid, the C-11 hydroxyl group, and the C-20 hydrophobic side chain is required for the anti-mycobacterial and antibacterial activity of fusidic acid. nih.govresearchgate.net

Synthesis and Characterization of Novel Fusidic Acid Derivatives

Building on the knowledge from SAR studies, researchers have synthesized and characterized a multitude of fusidic acid derivatives. The primary goals of these synthetic efforts are to improve potency, overcome resistance, and expand the spectrum of activity.

Several chemical strategies have been employed to create novel analogues of fusidic acid.

C-3 Ester Prodrugs: A common strategy involves the esterification of the C-3 hydroxyl group. mdpi.com This approach is often used to mask the polar hydroxyl group, thereby increasing the lipophilicity of the drug. mdpi.com Increased lipophilicity can alter physicochemical properties and potentially improve membrane permeability. mdpi.com The synthesis of these C-3 ester derivatives can be achieved by reacting fusidic acid with corresponding acid anhydrides or aryl acid chlorides under basic conditions. mdpi.com This method demonstrates high regioselectivity for the C-3 hydroxyl group over the one at C-11. mdpi.com

Amino-Substituted Analogues: Another promising derivatization strategy is the introduction of amino groups, particularly at the C-3 position. mdpi.comnih.gov These analogues are typically synthesized via reductive amination of the corresponding 3,11-dioxo fusidic acid derivatives. mdpi.com This reaction proceeds with high chemo- and stereoselectivity at the C-3 atom. mdpi.com Various aliphatic, aromatic, and even complex polyamine moieties like spermine (B22157) and spermidine (B129725) have been successfully introduced at this position. mdpi.comnih.gov

Other Modifications: Researchers have also explored modifications at other sites, including the C-21 carboxylic acid to form amides and the side chain at C-20. nih.govnih.gov For example, novel analogues have been created with halogenated or cyclic side chains. nih.gov

The newly synthesized derivatives are subjected to rigorous in vitro testing to determine their antimicrobial efficacy against a range of clinically relevant pathogens.

Many derivatives have shown promising results. For instance, pyrazinecarboxamide-substituted analogues demonstrated high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as ≤ 0.25 μg/mL, which is comparable to the parent fusidic acid. mdpi.comnih.gov C-21 amide derivatives have displayed significant activity against the malaria parasite Plasmodium falciparum. nih.gov

Notably, derivatives incorporating polyamines like spermine and spermidine at the C-3 position not only retained activity against S. aureus but also showed inhibitory effects against Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa, as well as high fungicidal activity against Candida albicans and Cryptococcus neoformans. mdpi.comnih.gov This suggests that such modifications can expand the narrow spectrum of fusidic acid. mdpi.comnih.gov

The table below summarizes the in vitro activity of selected fusidic acid derivatives.

| Derivative | Modification Strategy | Target Pathogen(s) | In Vitro Activity (MIC) | Reference(s) |

| FA-15 | C-3 ester with aromatic side-chain | Staphylococcus spp. | 0.781–1.563 µM | mdpi.com, nih.gov |

| Pyrazinecarboxamide analogue | C-3 amino-substitution | S. aureus (MRSA) | ≤ 0.25 μg/mL | mdpi.com, nih.gov |

| Spermine/Spermidine analogues | C-3 amino-substitution | S. aureus, E. coli, A. baumannii, P. aeruginosa, C. albicans, C. neoformans | Active against Gram-positive, Gram-negative, and fungi | mdpi.com, nih.gov |

| C-21 Amide derivatives | C-21 amide formation | Plasmodium falciparum (NF54 strain) | 0.3 µM and 0.7 µM | nih.gov |

| Compound 4 & 10 | Modification at 3- and 21-positions | MRSA strains | 2-fold increase in potency compared to FA | mdpi.com |

| FA-7 | Chlorine substitution at C-25 | S. aureus | 3.125 µM | nih.gov |

Computational Chemistry Approaches for Derivative Design

To streamline the drug discovery process and reduce reliance on trial-and-error synthesis, computational chemistry has become an invaluable tool for designing novel fusidic acid derivatives.

Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exert a specific biological effect. nih.govpolyu.edu.hk By analyzing a set of known active fusidic acid derivatives, researchers have developed pharmacophore models that typically highlight the importance of multiple hydrophobic centers and hydrogen bond acceptor atoms, particularly around the C-21 carboxylic acid field. nih.govpolyu.edu.hk These models serve as 3D queries to screen virtual libraries for new compounds that fit the required structural and chemical profile. nih.govnih.gov

Molecular Docking: Molecular docking simulations are employed to predict the preferred binding mode and affinity of a ligand (in this case, a fusidic acid derivative) to its biological target, the bacterial elongation factor G (EF-G). nih.govmdpi.comnih.gov By simulating the interaction between the derivative and the EF-G binding site, scientists can gain insights into the molecular basis of its activity and rationalize the results of SAR studies. mdpi.comnih.gov These studies have been instrumental in designing derivatives with potentially improved binding to EF-G, aiming for enhanced potency and the ability to overcome resistance mutations. mdpi.comrsc.org For example, molecular dynamics simulations have been used to understand the binding mechanism of fusidic acid to EF-G and to investigate the effects of resistance-conferring mutations. mdpi.com These computational approaches allow for the pre-screening of large numbers of virtual compounds, prioritizing the synthesis of only the most promising candidates. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. researchgate.netdovepress.com This approach establishes a mathematical relationship between the chemical structure and the activity of a series of compounds, which helps in designing new, more potent analogues. researchgate.net

In the context of fusidic acid, QSAR studies have been instrumental in exploring derivatives with activities beyond its primary antibacterial scope. A notable example is the development of a three-dimensional QSAR (3D-QSAR) model to identify fusidic acid derivatives with enhanced antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org

Researchers developed a 3D-QSAR model based on the antiplasmodial activity of previously synthesized fusidic acid derivatives. acs.org This validated model was then used as a virtual screening tool to assess a combinatorial library of new fusidic acid analogues. nih.gov The analysis focused on identifying key structural features essential for activity. Based on the model's predictions and pharmacophore fit values, several virtual "hit" compounds were selected for synthesis and biological testing. nih.govacs.org

The synthesized compounds included modifications at the C-3 and C-21 positions of the fusidic acid scaffold. nih.gov The results showed that all the synthesized compounds exhibited superior antiplasmodial activity compared to the parent fusidic acid. acs.org Specifically, two C-21 amide derivatives demonstrated significant potency against both drug-sensitive (NF54) and multidrug-resistant (K1) strains of P. falciparum. nih.govacs.org

The findings from this research underscore the predictive power of QSAR in guiding the rational design of novel fusidic acid analogues. The study successfully identified specific structural modifications that enhance a desired biological activity.

Table 1: QSAR-Guided Modifications of Fusidic Acid

| Modification Site | Type of Modification | Observed Outcome | Reference |

| C-21 | Amide derivatives | Significant antiplasmodial activity (IC50 values of 0.3 µM and 0.7 µM against NF54 strain; 0.2 µM against K1 strain). | nih.gov, acs.org |

| C-3 | Ether derivatives | Superior antiplasmodial activity compared to parent fusidic acid. | nih.gov |

Prodrug Strategies for Improved Pharmacokinetic Profiles (pre-clinical/research phase)

A significant challenge in the preclinical evaluation of fusidic acid, particularly in rodent models, is its rapid metabolism. acs.orgnih.gov This rapid breakdown can lead to low systemic exposure, potentially masking the true efficacy of the compound in vivo. acs.org To overcome this limitation, researchers have explored prodrug strategies. A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through metabolic processes. This approach can be used to improve a drug's pharmacokinetic properties, such as absorption and tissue distribution. acs.org

Preclinical research has focused on creating prodrugs of fusidic acid to enhance its stability and delivery. One prominent strategy involves modifying the C-3 position of the fusidic acid structure. acs.org It was hypothesized that masking the C-3 hydroxyl group would protect the molecule from rapid metabolism, which in rodents often involves epimerization at this position to a less active compound. acs.org

In one study, a series of C-3 alkyl ester prodrugs of fusidic acid were synthesized and evaluated in mice. acs.org The pharmacokinetic analysis revealed that these prodrugs led to improved absorption and tissue distribution compared to the administration of fusidic acid itself. acs.org The C-3 ester prodrugs successfully delivered higher levels of the active drug, supporting the hypothesis that this strategy could circumvent the rapid metabolism observed in murine models. acs.org Other research has also investigated semisynthetic C-3 silicate (B1173343) and C-3/C-21 ester derivatives to evaluate their stability and pharmacological profiles. acs.org

These preclinical findings highlight the potential of prodrug strategies to enhance the pharmacokinetic profile of fusidic acid, ensuring that adequate drug concentrations are reached and maintained in target tissues.

Table 2: Preclinical Prodrugs of Fusidic Acid

| Prodrug Strategy | Rationale | Pharmacokinetic Outcome (in mice) | Reference |

| C-3 Alkyl Ester Prodrugs | Prevent rapid metabolism at the C-3 position. acs.org | Improved absorption and tissue distribution; delivered higher levels of the active drug. acs.org | acs.org |

| C-3 Silicate Esters | Improve stability and pharmacological profile. | Under evaluation for stability in liver microsomes and plasma. | acs.org |

| C-21 Ester Derivatives | Improve stability and pharmacological profile. | Under evaluation for stability in liver microsomes and plasma. | acs.org |

Combinatorial Antimicrobial Strategies Involving Fusidic Acid Sodium Pre Clinical/in Vitro

Synergy and Antagonism Studies with Other Antimicrobial Agents (e.g., rifampicin (B610482), gentamicin, oxacillin (B1211168), vancomycin (B549263), fosfomycin (B1673569), ciprofloxacin (B1669076), macrolides, aminoglycosides)

In vitro studies investigating the interactions between fusidic acid and other antimicrobials have yielded varied results, ranging from synergy to indifference and antagonism, depending on the specific agent, the pathogen, and the testing methodology used. oup.com

Rifampicin: The combination of fusidic acid and rifampicin is one of the most studied. While checkerboard dilution techniques often show indifference, time-kill studies frequently demonstrate synergy against both methicillin-resistant Staphylococcus aureus (MRSA) and coagulase-negative staphylococci. oup.comnih.govasm.org In one study against 20 coagulase-positive staphylococci, checkerboard analysis found synergy in only 3 strains, but time-kill assays revealed synergy in 18 of 19 strains. nih.govasm.org A similar pattern was seen with coagulase-negative strains. nih.govasm.org However, antagonism has been observed in at least one instance. oup.comoup.comnih.gov

Aminoglycosides (e.g., Gentamicin, Amikacin): Synergy is often reported between fusidic acid and aminoglycosides. pjms.com.pk For gentamicin, interactions can be complex; some studies report a dominant effect of fusidic acid in the early phases of testing, with synergy observed later, particularly at specific concentrations. oup.comoup.comnih.gov In a study with 50 clinical isolates of MRSA, the combination of fusidic acid and amikacin (B45834) showed a synergistic effect in 92% of strains and an additive effect in the remaining 8%, with no antagonism observed. pjms.com.pk